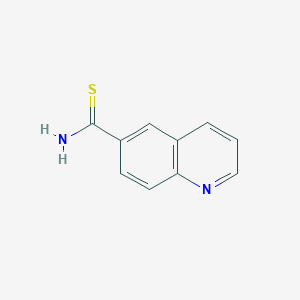
Quinoline-6-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-6-carbothioamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . This compound inherits many of these properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline-6-carbothioamide, often involves multicomponent one-pot reactions and solvent-free reaction conditions. These methods utilize eco-friendly and reusable catalysts, such as microwave and ultraviolet irradiation-promoted synthesis . A common synthetic route involves the reaction of 2-aminobenzothiazole with carbon disulfide and a suitable base, followed by cyclization to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs green and sustainable chemical processes. These methods include the use of recyclable catalysts and solvent-free conditions to minimize environmental impact . The use of microwave-assisted synthesis and ionic liquids are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbothioamide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-6-carboxylic acid, while reduction can produce quinoline-6-methylamine .
Scientific Research Applications
Quinoline-6-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline-6-carbothioamide involves its interaction with various molecular targets and pathways. It can disrupt regular cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth . The compound’s ability to interact with DNA and proteins is key to its biological activity .
Comparison with Similar Compounds
Quinoline-6-carbothioamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug.
Pyrimethamine: Used to treat toxoplasmosis and malaria.
Mefloquine: Another antimalarial agent
This compound is unique due to its thioamide group, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
quinoline-6-carbothioamide |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) |
InChI Key |
FTVGAVNRCNBNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=S)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


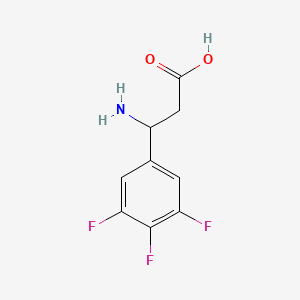
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
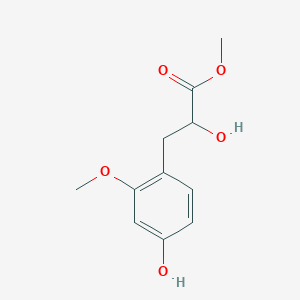
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13590026.png)
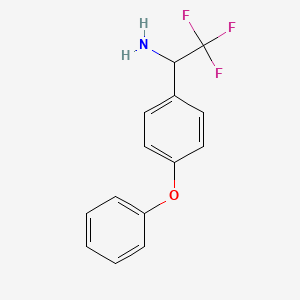
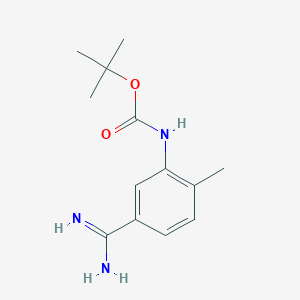

![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)
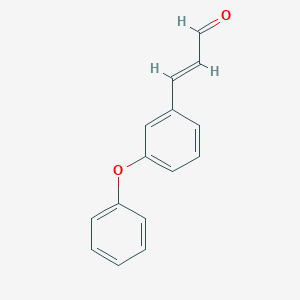
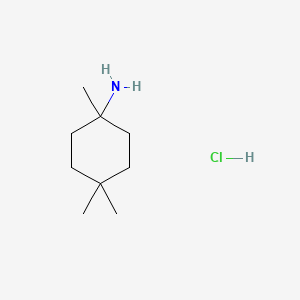


![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)

